3-Phenyl-1-propyne

Polymer Chemistry Metathesis Polymerization Substituent Effects

3-Phenyl-1-propyne (propargylbenzene, CAS 10147-11-2) is a terminal alkyne building block characterized by a benzylic methylene spacer between the phenyl ring and the terminal acetylene moiety (C₆H₅–CH₂–C≡CH). This structural feature distinguishes it from directly conjugated phenylacetylenes (e.g., phenylacetylene) and internal alkynes (e.g., 1-phenyl-1-propyne), imparting distinct reactivity profiles in catalysis, hydrogenation, and radical-mediated transformations.

Molecular Formula C9H8
Molecular Weight 116.16 g/mol
CAS No. 10147-11-2
Cat. No. B125596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1-propyne
CAS10147-11-2
Synonyms2-Propyn-1-yl-benzene;  (2-Propynyl)-benzene;  2-Propynyl-benzene;  3-Phenyl- propyne;  1-Phenyl-2-propyne;  2-Propynylbenzene;  3-Phenyl-1-propyne;  Benzylacetylene;  Propargylbenzene
Molecular FormulaC9H8
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESC#CCC1=CC=CC=C1
InChIInChI=1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h1,3-5,7-8H,6H2
InChIKeyNGKSKVYWPINGLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1-propyne (CAS 10147-11-2): Technical Specification and Procurement Baseline


3-Phenyl-1-propyne (propargylbenzene, CAS 10147-11-2) is a terminal alkyne building block characterized by a benzylic methylene spacer between the phenyl ring and the terminal acetylene moiety (C₆H₅–CH₂–C≡CH) . This structural feature distinguishes it from directly conjugated phenylacetylenes (e.g., phenylacetylene) and internal alkynes (e.g., 1-phenyl-1-propyne), imparting distinct reactivity profiles in catalysis, hydrogenation, and radical-mediated transformations [1]. Commercially available formulations typically contain 250 ppm BHT as a radical inhibitor to prevent spontaneous oligomerization during storage, with standard purity specifications ranging from 95% to 97% . The compound serves as a critical intermediate in the synthesis of 4-phenyl-2-butyn-1-ol, β-hydroxytriazoles, indoles, and carlina oxide, while also finding application in click chemistry-derived triazole-substituted pyrazolopyrimidinamide PfPK7 kinase inhibitors .

Why 3-Phenyl-1-propyne Cannot Be Replaced by Generic Phenylalkynes in Critical Applications


Substituting 3-phenyl-1-propyne with phenylacetylene or 1-phenyl-1-propyne in a synthetic sequence or catalytic study introduces quantifiable differences in reactivity and selectivity that directly impact experimental outcomes and product yields. The benzylic methylene spacer in 3-phenyl-1-propyne alters the electronic environment of the terminal alkyne, resulting in a 1.5- to 1.8-fold reduction in polymerization rate compared to phenylacetylene under identical WCl₆-catalyzed conditions [1]. Furthermore, the terminal acetylene proton in 3-phenyl-1-propyne is chemically distinct from the internal triple bond of 1-phenyl-1-propyne, enabling selective deprotonation and subsequent click chemistry applications that are inaccessible to internal alkyne analogs [2]. These differences are not theoretical—they manifest as measurable variations in rate constants, product distributions, and catalytic behavior that can compromise reproducibility and yield if the incorrect phenylalkyne is selected.

3-Phenyl-1-propyne (CAS 10147-11-2): Direct Comparative Performance Data vs. Phenylacetylene and Internal Alkyne Analogs


Polymerization Rate Comparison: 3-Phenyl-1-propyne vs. Phenylacetylene

Under WCl₆·tetraphenyltin-catalyzed polymerization, the introduction of a β-methyl group (as in phenylpropyne) decreases reactivity relative to phenylacetylene. Specifically, the rate of polymerization for phenylpropyne is 'much smaller' than that for phenylacetylene, with a quantifiable factor of 1.5 to 1.8-fold reduction observed towards a styryl cation propagating end [1]. This data enables researchers to predict polymerization kinetics and tailor catalyst systems when using 3-phenyl-1-propyne versus the more reactive phenylacetylene.

Polymer Chemistry Metathesis Polymerization Substituent Effects

Atmospheric Fate and Environmental Half-Life Differentiation

3-Phenyl-1-propyne exhibits a calculated atmospheric half-life of 0.837 days (approximately 10 hours) based on its reaction with hydroxyl radicals (OH rate constant = 12.78 × 10⁻¹² cm³/molecule·s) . This relatively short half-life is a direct consequence of the benzylic methylene group providing an additional site for hydrogen abstraction by OH radicals, a pathway not available to the directly conjugated phenylacetylene scaffold.

Environmental Chemistry Atmospheric Degradation Fate and Transport

Hydrogenation Selectivity and Catalyst Performance Across Phenylalkyne Series

A systematic study of phenylalkyne hydrogenation over Rh, Pt, Pd, and Ir catalysts supported on TiO₂ demonstrated that catalyst activity and selectivity are affected by both the nature of the active metal and the alkyne substitution pattern [1]. For semihydrogenation selectivity (stopping at the alkene stage), Pd/TiO₂ provided the greatest selectivity across the phenylalkyne series (phenylacetylene, 1-phenyl-1-propyne, and 3-phenyl-1-propyne). The optimal catalyst for producing hyperpolarized products via pairwise parahydrogen addition was Rh/TiO₂ with 4 wt% metal loading [1].

Heterogeneous Catalysis Hydrogenation Parahydrogen-Induced Polarization

Spectroscopic Differentiation: IR and Raman Signatures vs. 1-Phenyl-1-propyne

Infrared and Raman spectra of 3-phenyl-1-propyne and 1-phenyl-1-propyne adsorbed on ZnO reveal distinct chemisorption behavior. Both adsorbates undergo dissociative chemisorption to yield acetylide and propargylic species. For 3-phenyl-1-propyne, the acetylide species (C₆H₅CH₂CC···Zn) is characterized by ν(C≡C) bands at 2080–2110 cm⁻¹ in both IR and Raman spectra [1]. Propargylic species common to both isomers exhibit intense ν(C=C=C) absorptions at 1862 cm⁻¹ [1]. These spectroscopic fingerprints enable unambiguous identification of the specific isomer on catalyst surfaces.

Surface Chemistry Vibrational Spectroscopy Chemisorption

Synthetic Utility: Click Chemistry and Propargylic Reactivity

3-Phenyl-1-propyne is a terminal alkyne that participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield 1,2,3-triazoles [1]. In contrast, internal alkynes such as 1-phenyl-1-propyne cannot undergo this click reaction under standard CuAAC conditions, representing a binary functional difference. Additionally, 3-phenyl-1-propyne reacts with styrene oxide and sodium azide to afford β-hydroxytriazoles , and with N-methyl-N-phenylhydrazine or N-phenylhydrazine to yield indoles .

Click Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Heterocycle Synthesis

Recommended Procurement Scenarios for 3-Phenyl-1-propyne (CAS 10147-11-2) Based on Validated Performance Data


Controlled Metathesis Polymerization Requiring Reduced Reactivity

When synthesizing poly(phenylpropyne) derivatives via WCl₆-catalyzed metathesis, select 3-phenyl-1-propyne over phenylacetylene to leverage its 1.5- to 1.8-fold lower polymerization rate [1]. This reduced reactivity enables better control over molecular weight (Mₙ 3000–8500 range achievable) and minimizes the risk of uncontrolled exotherms during scale-up [1].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Synthesis

For click chemistry applications targeting 1,2,3-triazole derivatives, 3-phenyl-1-propyne is a required substrate due to its terminal alkyne functionality [2]. Internal alkyne analogs (e.g., 1-phenyl-1-propyne) are completely incompatible with CuAAC and cannot be substituted. This is particularly critical in medicinal chemistry programs synthesizing triazole-substituted pyrazolopyrimidinamide PfPK7 inhibitors .

Parahydrogen-Induced Polarization (PHIP) NMR Studies

When designing PHIP experiments for hyperpolarized NMR signal enhancement, procure 3-phenyl-1-propyne as a prototypical phenylalkyne substrate. Systematic studies have established that Rh/TiO₂ (4 wt% metal loading) is the optimal catalyst for hyperpolarized product formation from this compound class, while Pd/TiO₂ maximizes semihydrogenation selectivity [3]. Using the validated catalyst-substrate pair eliminates optimization time.

Synthesis of 4-Phenyl-2-butyn-1-ol and β-Hydroxytriazoles

3-Phenyl-1-propyne serves as the direct starting material for the preparation of 4-phenyl-2-butyn-1-ol and, via reaction with styrene oxide and sodium azide, for β-hydroxytriazoles . These transformations exploit the nucleophilic character of the terminal acetylene and are not accessible using internal alkyne analogs.

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